![molecular formula C13H20ClNO B2674361 4-(3-Methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride CAS No. 2044713-59-7](/img/structure/B2674361.png)
4-(3-Methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride
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Overview
Description
The compound is a derivative of methoxyphenyl compounds . Methoxyphenyl compounds are a class of organic compounds that contain a methoxy group (-OCH3) attached to a phenyl ring . They are often used in organic chemistry and dermatology .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized using various methods . For example, a hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach under reflux condition .Molecular Structure Analysis
The molecular structure of similar compounds has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Theoretical calculations are often performed to compare with the experimental results .Chemical Reactions Analysis
Although specific chemical reactions involving this compound are not available, similar compounds have shown to undergo various chemical reactions . For instance, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, an end-product by gut microbiota derived from biofunctional polyphenols, has been studied for its absorption, metabolism, and tissue accumulation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, the optical transmittance spectrum of a grown 4H3MN organic co-crystal was studied using an ocean optics HR 2000 UV–Vis spectrophotometer .Scientific Research Applications
Electrochemical Behavior of Unsymmetrical Dihydropyridines
Research into the electrochemical behavior of unsymmetrical dihydropyridines, including compounds with methoxycarbonyl and methoxyphenyl groups, has been conducted to understand their reduction and oxidation processes. These studies are significant for developing electrochemical sensors and understanding the electrochemical properties of related compounds (David et al., 1995).
Photocatalytic Degradation of Organic Compounds
The photoassisted Fenton reaction has been applied for the complete oxidation of organic compounds, including those with methoxy and dimethyl groups. This research is crucial for environmental applications, such as water purification and the degradation of persistent organic pollutants (Pignatello & Sun, 1995).
Helical Structure of Oligomers
Studies on the helical structure of oligomers from phenyl isocyanate derivatives, including methoxyphenyl groups, have implications for materials science, particularly in the synthesis of polymers with specific optical properties (Maeda & Okamoto, 1998).
Corrosion Inhibition
Compounds with methoxyphenyl groups have been investigated for their corrosion inhibition performance, which is important for protecting metals and alloys in industrial applications. Such research is crucial for developing more efficient and environmentally friendly corrosion inhibitors (Bentiss et al., 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-methoxyphenyl)-3,3-dimethylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(2)9-14-8-12(13)10-5-4-6-11(7-10)15-3;/h4-7,12,14H,8-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUAQLMSEBZNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC(=CC=C2)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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